REACTION_SMILES
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[O:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1.[O:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[c:12]1[c:13]([CH2:14][OH:15])[cH:16][cH:17][cH:18][cH:19]1.[OH2:20].[P:1]([Br:2])([Br:3])[Br:4]>>[Br:2][CH2:14][c:13]1[c:12]([O:5][c:6]2[cH:7][cH:8][cH:9][cH:10][cH:11]2)[cH:19][cH:18][cH:17][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1Oc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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Type
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product
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Smiles
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BrCc1ccccc1Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |